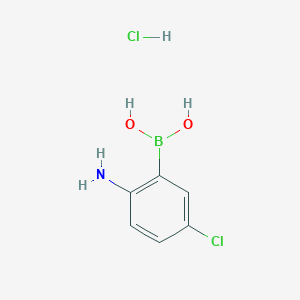

(2-Amino-5-chlorophenyl)boronic acid HCl

説明

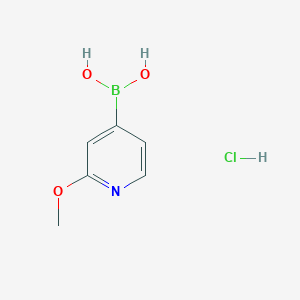

“(2-Amino-5-chlorophenyl)boronic acid HCl” is a chemical compound with the CAS Number: 2377608-36-9 . It has a molecular weight of 207.85 and its linear formula is C6H8BCl2NO2 . It is a solid substance that should be stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for “(2-Amino-5-chlorophenyl)boronic acid HCl” is 1S/C6H7BClNO2.ClH/c8-4-1-2-6 (9)5 (3-4)7 (10)11;/h1-3,10-11H,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

Borinic acids, including “(2-Amino-5-chlorophenyl)boronic acid HCl”, have been used in cross-coupling reactions . They also display interesting properties and reactivities due to their enhanced Lewis acidity compared to boronic acids .Physical And Chemical Properties Analysis

“(2-Amino-5-chlorophenyl)boronic acid HCl” is a solid substance . It should be stored in a refrigerated environment . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.科学的研究の応用

Suzuki–Miyaura Coupling Reactions

(2-Amino-5-chlorophenyl)boronic acid hydrochloride: is a valuable reagent in Suzuki–Miyaura cross-coupling reactions. This transition metal-catalyzed process is widely used for carbon–carbon bond formation. The mild reaction conditions and functional group tolerance make it a versatile tool for synthesizing complex organic molecules .

Pan-Selectin Antagonists

Researchers have prepared small molecules containing a trihydroxybenzene motif using boronate ligands. These compounds act as pan-selectin antagonists and show potential as anti-inflammatory agents .

Glucose-Selective Holographic Sensors

Designed boronate ligands derived from (2-Amino-5-chlorophenyl)boronic acid can be employed in glucose-selective holographic sensors. These sensors offer a promising avenue for non-invasive glucose monitoring .

Hydromethylation of Alkenes

When combined with a Matteson–CH₂–homologation, this compound enables formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Notably, it has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .

Boron-Based Catalysts

Boron-containing compounds play a crucial role in catalysis. Researchers explore the use of (2-Amino-5-chlorophenyl)boronic acid hydrochloride as a catalyst in various reactions, including asymmetric transformations .

Organic Synthesis and Medicinal Chemistry

Due to its boronic acid functionality, this compound is a versatile building block in organic synthesis. Medicinal chemists may utilize it to create novel drug candidates or probe biological targets .

Safety and Hazards

“(2-Amino-5-chlorophenyl)boronic acid HCl” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . The safety information suggests avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

作用機序

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, through the formation of reversible covalent bonds .

Mode of Action

Boronic acids are known to form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site . This interaction can lead to the inhibition of the target protein’s activity .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon-carbon bond forming reaction .

Pharmacokinetics

Boronic acids are generally well-absorbed and distributed in the body, and they are primarily excreted unchanged in the urine .

Result of Action

The interaction of boronic acids with proteins can lead to changes in protein function, potentially resulting in various cellular effects .

Action Environment

The action of (2-Amino-5-chlorophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the compound should be stored in a refrigerated and dark place to maintain its stability . Furthermore, the pH of the environment can affect the reactivity of boronic acids .

特性

IUPAC Name |

(2-amino-5-chlorophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,10-11H,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXBRETYDMGULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)N)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BCl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

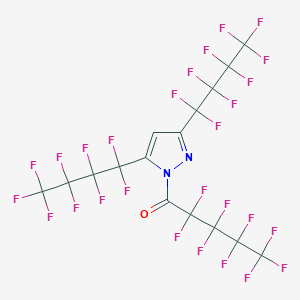

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)

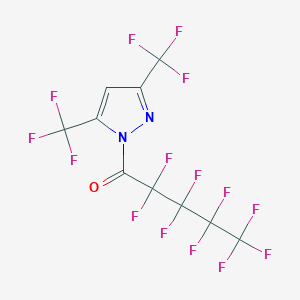

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-1H-pyrazole](/img/structure/B3040702.png)